molecular formula C11H14O3 B097580 1-(3,5-Dimethoxyphenyl)propan-2-one CAS No. 18917-77-6

1-(3,5-Dimethoxyphenyl)propan-2-one

Cat. No. B097580
CAS RN: 18917-77-6
M. Wt: 194.23 g/mol
InChI Key: BKWQFIARUMVMFF-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dimethoxyphenyl)propan-2-one is a molecule that features a propanone group attached to a phenyl ring substituted with two methoxy groups at the meta positions. This structure is of interest due to its potential applications in various fields, including materials science and pharmacology. The presence of electron-donating methoxy groups can significantly affect the electronic properties of the molecule, which in turn influences its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the use of specific reagents to introduce the desired functional groups. For instance, the BF2 complex of a similar molecule was prepared, and its polymorphs were studied, which showed different orientations of the methoxy groups . Another related compound, a beta-blocker, was synthesized by introducing a (3,4-dimethoxyphenethyl)amino group, leading to cardioselective agents . These syntheses highlight the versatility of the core structure and the impact of substituents on the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,5-Dimethoxyphenyl)propan-2-one has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing the orientation of substituents and the planarity of the molecule . The molecular structure is crucial for understanding the compound's behavior and interactions, as seen in the analysis of vibrational wavenumbers and hyperpolarizability .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the presence of electron-donating groups, which can participate in various chemical reactions. The compound's reactivity was explored through its emission properties, showing multiple chromisms and the ability to switch solid-state emission color and efficiency with external stimuli . Additionally, the compound's ability to form intermolecular hydrogen bonds and undergo solvatochromic effects was demonstrated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,5-Dimethoxyphenyl)propan-2-one derivatives are diverse, with some exhibiting unique emission properties and chromic effects . The introduction of different substituents can lead to changes in the compound's solubility, boiling point, and stability. For instance, the thermal degradation of a brominated derivative was studied using thermogravimetric analysis, providing insights into its stability . The compound's emission properties, such as aggregation-induced emission and crystallization-induced emission enhancement, are also notable .

Scientific Research Applications

  • Crystal Structure and Spectroscopic Characterization

    • The compound has been studied for its crystal structure and spectroscopic characteristics. It demonstrates stability in its crystal structure due to intermolecular interactions, showing potential for applications in materials science (Khamees et al., 2018).
  • Synthesis of Derivatives for Potential Therapeutic Use

    • Derivatives of 1-(3,5-Dimethoxyphenyl)propan-2-one have been synthesized for potential therapeutic applications. Some derivatives showed inhibition of Vascular Endothelial Growth Factor human receptor (VEGFR-2), suggesting potential use in treating cancers (Khamees et al., 2018).
  • Development of Ruthenium Olefin Metathesis Catalysts

    • The compound's derivatives were used in the development of ruthenium indenylidene-ether complexes for olefin metathesis catalysts, highlighting its application in organic chemistry and catalysis (Jimenez et al., 2012).
  • Halogenation and Crystal Structure Studies

    • Studies on the halogenation of derivatives of this compound have been conducted, offering insights into regioselective chemical reactions and crystal structure formation, useful in organic synthesis and materials science (Galer et al., 2011).
  • Investigation of Anticancer Properties

    • Certain synthesized compounds with 1-(3,5-Dimethoxyphenyl)propan-2-one showed higher cytotoxicity than standard drugs in some human tumor cell lines, indicating potential for development as anticancer agents (Yamali et al., 2017).
  • Photophysical Investigation and Molecular Dynamics

    • Photophysical properties of derivatives have been studied, which can be critical in developing new materials with specific optical properties for applications in photonics and electronics (Asiri et al., 2017).
  • Corrosion Inhibition in Mild Steel

    • The compound's derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, suggesting applications in materials protection and industrial chemistry (Chafiq et al., 2020).
  • Chromic Effects and Emission Properties

    • Studies on the BF2 complex of the compound revealed various chromic effects and emission properties, indicating potential use in sensor technology and materials science (Galer et al., 2014).
  • Polymer Synthesis and Properties

    • The compound has been used in synthesizing novel polyacetylenes, showcasing its utility in polymer science for creating materials with unique properties (Rahim, 2020).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQFIARUMVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327469
Record name (3,5-DIMETHOXYPHENYL)ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)propan-2-one

CAS RN

18917-77-6
Record name (3,5-DIMETHOXYPHENYL)ACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
NH Rama, R Iqbal, A Saeed, S Hameed - … -CHEMICAL SOCIETY OF …, 1992 - jcsp.org.pk
The title compound (Ia: R'= Me: R*= H) which corresponds to the (-)-8-hydroxy-6-methoxy-3-methyl-3, 4-dihydroisocoumarin, a mold metabolite from carrots has been syn-thesized by a …
Number of citations: 3 jcsp.org.pk
S Kovácová, SK Adla, L Maier, M Babiak… - …, 2015 - researchgate.net
Syntheses of carbocyclic analogs of dehydroaltenusin tautomers are reported. Both target compounds, cDHA (2, 8-dihydroxy-6-methoxy-10a-methyl-10, 10a-dihydrophenanthrene-3, 9-…
Number of citations: 13 www.researchgate.net
Z Yu, H Qiu, L Liu, J Zhang - Chemical Communications, 2016 - pubs.rsc.org
Herein, a novel and efficient gold-catalyzed intermolecular C(sp2)–H functionalization (Friedel–Crafts alkylation) and aldol annulation strategy is presented. This cascade process …
Number of citations: 73 pubs.rsc.org
S Kováčová, SK Adla, L Maier, M Babiak, Y Mizushina… - Tetrahedron, 2015 - Elsevier
Syntheses of carbocyclic analogs of dehydroaltenusin tautomers are reported. Both target compounds, cDHA (2,8-dihydroxy-6-methoxy-10a-methyl-10,10a-dihydrophenanthrene-3,9-…
Number of citations: 4 www.sciencedirect.com
MSC Pedras, MR Park - Mycologia, 2015 - Taylor & Francis
A systematic investigation of the metabolites of Alternaria brassicicola produced under various culture conditions is reported. The phytotoxin brassicicolin A is produced in significantly …
Number of citations: 22 www.tandfonline.com
S Ahmad, WB Whalley, DF Jones - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
The application of the Gattermann aldehyde synthesis to 3,5-dihydroxybenzyl and 3,5-dimethoxybenzyl alkyl ketones provides a general synthetic route to 3-alkyl-6,8-dihydroxy-(and …
Number of citations: 8 pubs.rsc.org
G Bringmann, H Reuscher - Tetrahedron letters, 1989 - Elsevier
The first total synthesis of the liana alkaloid ancistrocladisine (1a) and of its novel atropisomer 1b is reported. The required mixed aryl coupling is brought about, regiospecifically, by …
Number of citations: 72 www.sciencedirect.com
S Amir, M Hafidi, L Lemée, G Merlina, M Guiresse… - Process …, 2006 - Elsevier
Thermochemolysis coupled with gas chromatography and mass spectrometry were applied to determine the structure of humic acids (HA) extracted from a sewage sludge and straw …
Number of citations: 140 www.sciencedirect.com
MR Park - 2016 - harvest.usask.ca
The phytopathogenic fungus Alternaria brassicicola (Schwein.) Wiltshire together with A. brassicae cause Alternaria black spot (also called dark leaf spot) in Brassica species. During …
Number of citations: 2 harvest.usask.ca
G Majetich, S Liu, J Fang, D Siesel… - The Journal of Organic …, 1997 - ACS Publications
Functionalized hydrophenanthrenes can be prepared using a cyclialkylation-based strategy. These annulations are highly dependent on the directing effects of the arene substitutents …
Number of citations: 69 pubs.acs.org

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